2,6-Difluoro-4-hydroxybenzohydrazide
Description
Significance of Hydrazide Scaffolds in Organic Synthesis and Medicinal Chemistry Research
The hydrazide functional group is a cornerstone in both organic synthesis and medicinal chemistry. mdpi.com Organic acid hydrazides, containing the active group -C(=O)-NH-NH₂, are valuable synthons for creating a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. mdpi.commdpi.comacs.org These heterocyclic frameworks are integral to the development of new materials and pharmaceuticals. researchgate.net The reactivity of the hydrazide moiety, which can exhibit keto-enol tautomerism, allows it to react with both electrophiles and nucleophiles, making it a versatile building block in synthetic chemistry. mdpi.comresearchgate.net
In medicinal chemistry, the hydrazide scaffold is considered a "privileged" structure due to its prevalence in molecules with a broad spectrum of biological activities. mdpi.comresearchgate.net Compounds incorporating this scaffold have been investigated for numerous therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comnih.govthepharmajournal.com The ability of the hydrazide group to form stable complexes with metal ions and to participate in hydrogen bonding interactions is crucial to its biological function.
Role of Fluorination in Modulating Chemical Reactivity and Biological Interactions within Aromatic Systems
The introduction of fluorine atoms into aromatic systems is a widely used strategy in drug design to enhance the parent molecule's pharmacological profile. tandfonline.comtandfonline.comnih.gov Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity for target proteins. tandfonline.comnih.govbenthamscience.com
Strategically placing fluorine on a molecule can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov The high strength of the C-F bond makes it resistant to enzymatic cleavage. nih.gov Furthermore, fluorine substitution can alter the acidity (pKa) of nearby functional groups and modulate the electronic properties of the aromatic ring, which can lead to stronger interactions with biological targets. nih.gov The increased lipophilicity associated with fluorination can also improve a molecule's ability to permeate cell membranes. tandfonline.combenthamscience.com In recent years, up to 50% of drugs approved by the US FDA in certain years have been organofluorine compounds. tandfonline.com
Overview of 2,6-Difluoro-4-hydroxybenzohydrazide as a Novel Research Target
This compound emerges as a compound of significant research interest by combining the proven hydrazide scaffold with the strategic benefits of difluorination on an aromatic ring. The parent molecule, 4-hydroxybenzohydrazide, is a known compound used in various analytical and biological studies. sigmaaldrich.com The introduction of two fluorine atoms at the 2 and 6 positions of the benzene (B151609) ring is anticipated to significantly modify its properties.
This specific substitution pattern is expected to enhance metabolic stability by shielding the hydroxyl group and the aromatic ring from enzymatic attack. The electron-withdrawing nature of the fluorine atoms can also influence the acidity of the phenolic hydroxyl group and the reactivity of the hydrazide moiety. The synthesis of this compound would likely start from precursors such as 2,6-difluoro-4-hydroxybenzonitrile (B48942) or 2,6-difluoro-4-hydroxybenzoic acid. nih.govuni.luresearchgate.net The investigation of this compound could lead to the discovery of new chemical entities with potentially improved efficacy in areas where hydrazide compounds have already shown promise, such as in the development of novel antimicrobial or anticancer agents.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Precursor
| Property | Value (this compound) | Value (2,6-Difluoro-4-hydroxybenzonitrile - Precursor) |
| Molecular Formula | C₇H₆F₂N₂O₂ | C H₃F₂NO nih.gov |
| Molecular Weight | 188.14 g/mol | 155.10 g/mol nih.gov |
| Appearance | Solid (Predicted) | Solid sigmaaldrich.com |
| CAS Number | Not available | 123843-57-2 nih.gov |
| XLogP3 | Not available | 1.5 nih.gov |
| Hydrogen Bond Donor Count | 3 | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 4 | 3 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-4-1-3(12)2-5(9)6(4)7(13)11-10/h1-2,12H,10H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQIQDHNRGRHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)NN)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717393 | |
| Record name | 2,6-Difluoro-4-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314928-16-9 | |
| Record name | 2,6-Difluoro-4-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2,6 Difluoro 4 Hydroxybenzohydrazide
Retrosynthetic Analysis of 2,6-Difluoro-4-hydroxybenzohydrazide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. amazonaws.com For this compound, the primary disconnection breaks the amide bond (C-N) of the hydrazide functional group. This is a logical first step as numerous reliable methods exist for forming this type of bond.
This disconnection leads to two key synthons: a nucleophilic hydrazine (B178648) component and an electrophilic 2,6-difluoro-4-hydroxybenzoyl species. The chemical equivalent for the hydrazine synthon is hydrazine itself, typically used as hydrazine hydrate (B1144303). The benzoyl synthon can be derived from several functional precursors, most commonly the corresponding carboxylic acid (2,6-difluoro-4-hydroxybenzoic acid) or its ester derivative (e.g., methyl or ethyl 2,6-difluoro-4-hydroxybenzoate).
A further retrosynthetic step involves the disconnection of the 2,6-difluoro-4-hydroxybenzoic acid precursor. This leads back to a more fundamental starting material, such as 3,5-difluoroaniline (B1215098) or a related difluorinated aromatic compound, which would then require functional group interconversions—such as diazotization, hydrolysis, and carboxylation—to build the target precursor. For instance, a synthetic pathway for the related compound 2,6-difluoro-4-hydroxybenzonitrile (B48942) starts from 3,5-difluoroaniline, which undergoes bromination, diazotization hydrolysis, and finally cyanidation. researchgate.net The nitrile could then be hydrolyzed to the required carboxylic acid.
Classical Synthetic Routes for Benzohydrazide (B10538) Core Structures
The formation of the benzohydrazide moiety is a cornerstone of the synthesis. Two classical, yet highly effective, methods are predominantly employed.
Ester Aminolysis with Hydrazine Hydrate
The most direct and widely used method for preparing hydrazides is the reaction of an ester with hydrazine hydrate, a process known as hydrazinolysis. researchgate.net This reaction involves the nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.
The procedure typically involves refluxing the corresponding ester, such as ethyl 4-hydroxybenzoate, with an excess of hydrazine hydrate in a suitable solvent, most commonly an alcohol like ethanol (B145695) or methanol. researchgate.netnih.govchemmethod.comresearchgate.net The reaction is often monitored by thin-layer chromatography (TLC) until the starting ester is fully consumed. researchgate.netresearchgate.net Upon cooling, the hydrazide product often precipitates from the reaction mixture and can be collected by filtration. researchgate.net Yields for this method are generally high. researchgate.netchemmethod.com For instance, the synthesis of 4-hydroxybenzohydrazide from ethyl-4-hydroxybenzoate and hydrazine hydrate in ethanol resulted in a 65% yield after refluxing for 5 hours. researchgate.net A similar microwave-assisted method reported a 93% yield in just 3 minutes. chemmethod.com
| Ester Substrate | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 4-hydroxybenzoate | Hydrazine Hydrate | Ethanol | Reflux, 5 hours | 65% | researchgate.net |
| Ethyl 4-hydroxybenzoate | Hydrazine Hydrate | Ethanol | Reflux, 2 hours | Not specified | chemmethod.com |
| Benzoic acid methyl esters | Hydrazine Monohydrate | Not specified | Literature procedure | 67-85% | nih.gov |
| Various esters | Hydrazine Hydrate (excess) | Ethanol | Reflux, 3 hours | High | researchgate.net |
Carboxylic Acid Activation and Hydrazide Formation
An alternative to ester aminolysis is the direct conversion of a carboxylic acid to a hydrazide. This approach avoids the need to first synthesize an ester and is particularly useful for acids that are difficult to esterify or for substrates with sensitive functional groups. acs.orgresearchgate.net The strategy involves activating the carboxylic acid with a coupling agent to form a highly reactive intermediate, which is then readily attacked by hydrazine.
A common and efficient method uses a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). acs.org In this process, the carboxylic acid is first treated with EDC and HOBt in a solvent like acetonitrile (B52724) to form an activated ester/amide intermediate. acs.org This mixture is then added to a solution of hydrazine to form the final hydrazide product. acs.org This stepwise procedure, where the activated intermediate is pre-formed before the addition of hydrazine, is critical to suppress side reactions and achieve high yields and purity under mild conditions. acs.org Continuous flow processes have also been developed for this transformation, allowing for scalable and safe production. osti.gov
Advanced Synthetic Techniques for Fluorinated Aromatic Compounds
The introduction of fluorine atoms into an aromatic ring requires specialized methods due to fluorine's high electronegativity. numberanalytics.com The synthesis of a specifically substituted compound like this compound depends heavily on these advanced techniques.
Strategies for Introducing Fluorine Atoms into Aromatic Rings
Several key strategies exist for the synthesis of fluorinated aromatics, each with its own advantages. numberanalytics.com
Electrophilic Fluorination: This involves the direct fluorination of an aromatic ring using a reagent that delivers an electrophilic fluorine atom ("F+"). numberanalytics.comnumberanalytics.com Modern reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for their effectiveness and relative safety. numberanalytics.com This method is suitable for electron-rich aromatic systems.
Nucleophilic Aromatic Substitution (SNAr): In this method, a leaving group (like -Cl, -Br, or -NO2) on an aromatic ring that is activated by electron-withdrawing groups is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com
Balz-Schiemann Reaction: A classical method that involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. numberanalytics.com
Transition Metal-Catalyzed Fluorination: Modern methods increasingly rely on transition metal catalysts, such as palladium or copper, to facilitate the fluorination of aryl halides or boronic acids, often with high efficiency and selectivity. numberanalytics.comnumberanalytics.com
| Method | Fluorinating Agent/System | General Application | Reference |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor, NFSI | Direct fluorination of electron-rich aromatics | numberanalytics.com |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Displacement of leaving groups on electron-poor aromatics | numberanalytics.com |
| Balz-Schiemann Reaction | Aryl diazonium tetrafluoroborates | Classical synthesis from anilines | numberanalytics.com |
| Transition Metal-Catalyzed Fluorination | Pd or Cu catalysts with a fluorine source | Fluorination of aryl halides, triflates, or boronic acids | numberanalytics.com |
Regioselective Functionalization Approaches
Controlling the position of substituents (regioselectivity) is a significant challenge in the synthesis of polysubstituted aromatics. numberanalytics.com For this compound, achieving the precise 2,6-difluoro-4-hydroxy substitution pattern is critical. This is often accomplished by using starting materials where the desired substitution pattern is already established or by employing reactions that are directed by existing functional groups.
Directed ortho-metalation is a powerful strategy where a functional group on the ring directs deprotonation to an adjacent position, which can then be functionalized. However, for the target molecule, starting with a precursor like 3,5-difluoroaniline or 3,5-difluorophenol (B1294556) is a more common approach. The existing substituents then guide subsequent reactions. For example, the synthesis of 2,6-Difluoro-4-hydroxybenzonitrile has been achieved from 4-bromo-3,5-difluoroaniline (B1271886) via a diazotization-hydrolysis sequence. researchgate.net
Modern catalytic methods, particularly those using palladium, offer sophisticated control over regioselectivity in C-H functionalization and cross-coupling reactions, allowing for the precise construction of complex fluorinated molecules. rsc.orgnih.govd-nb.inforesearchgate.net These strategies can circumvent issues of innate substrate reactivity by using directing groups to guide the catalyst to a specific C-H bond for functionalization. nih.gov
Optimized Synthetic Protocols for this compound
The conventional synthesis of hydrazides often involves the reaction of a carboxylic acid ester with hydrazine hydrate under reflux conditions. researchgate.net For instance, the synthesis of the parent compound, 4-hydroxybenzohydrazide, is achieved by refluxing ethyl-4-hydroxybenzoate with hydrazine hydrate in ethanol for several hours. researchgate.netchemmethod.com However, modern synthetic chemistry seeks to optimize these traditional methods to reduce reaction times, energy consumption, and the use of volatile organic solvents.
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. chemmethod.comnih.gov This method utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to a dramatic reduction in reaction time and an increase in product yield compared to conventional heating methods. fip.orgafricanjournalofbiomedicalresearch.com
The synthesis of hydrazide and hydrazone derivatives, structurally related to this compound, has been shown to benefit significantly from microwave irradiation. fip.orgmdpi.com For example, the reaction of ethyl p-hydroxybenzoate with hydrazine hydrate can be completed in just 3 minutes under microwave irradiation at 180 watts, achieving a 93% yield without the need for recrystallization. chemmethod.com This is a substantial improvement over the conventional reflux method which takes 2 hours and yields 65% after recrystallization. chemmethod.com Similarly, other 2-hydroxybenzohydrazide (B147611) derivatives have been synthesized using microwave power ranging from 160-320 Watts for 2-8 minutes, resulting in yields of 68-81%. fip.org
The key advantages of this approach include rapid reaction rates, higher yields, and often cleaner reaction profiles, which simplifies purification. chemmethod.comfip.org These findings suggest that a similar microwave-assisted protocol could be developed for the synthesis of this compound from its corresponding ester, methyl 2,6-difluoro-4-hydroxybenzoate, and hydrazine hydrate.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Hydrazide Formation
| Compound | Method | Reaction Time | Power/Temp | Yield | Reference |
|---|---|---|---|---|---|
| 4-Hydroxybenzohydrazide | Conventional (Reflux) | 2 hours | 60-70 °C | 65% | chemmethod.com |
| 4-Hydroxybenzohydrazide | Microwave | 3 minutes | 180 W | 93% | chemmethod.com |
| 2-Hydroxybenzohydrazide Derivatives | Microwave | 2-8 minutes | 160-320 W | 68-81% | fip.org |
Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. chemmethod.com In the context of hydrazide synthesis, this often involves replacing traditional organic solvents with more environmentally benign alternatives or employing solvent-free reaction conditions. chemmethod.comresearchgate.net
One prominent green chemistry approach is the use of water or ethanol as a reaction solvent instead of more hazardous options like methanol, chloroform, or benzene (B151609). chemmethod.com Research on the synthesis of 4-hydroxybenzoic acid hydrazide derivatives has successfully utilized water as a solvent under microwave irradiation, achieving high yields in under 10 minutes. chemmethod.com This combination of a green solvent and an energy-efficient heating method represents a significant advancement in sustainable chemical synthesis.
Solvent-free synthesis is another key green chemistry technique. researchgate.net The condensation reaction to form Schiff bases from hydrazides and aldehydes has been effectively carried out under solvent-free conditions, offering advantages of a simple protocol and high yields. researchgate.net The synthesis of 2-hydroxybenzohydrazide derivatives has also been achieved by evaporating the ethanol solvent before subjecting the mixture to microwave irradiation, demonstrating a practical path that avoids toxic solvents. fip.org Adopting these green chemistry principles for the synthesis of this compound could significantly reduce its environmental impact.
Purification Methodologies for Chemical Synthesis
The isolation and purification of the final product are critical steps in any chemical synthesis to ensure the removal of unreacted starting materials, by-products, and solvents. chemmethod.comprepchem.com Common methodologies employed for the purification of benzohydrazide derivatives include extraction, washing, and recrystallization. researchgate.netchemmethod.comprepchem.com
In a typical multi-step synthesis, such as that for the precursor 2,6-Difluoro-4-hydroxybenzonitrile, purification is performed after key reaction stages. prepchem.com A common procedure involves adding ice-water to the reaction mixture, followed by extraction of the product into an organic solvent like ether. The combined organic extracts are then washed with water. prepchem.com To separate acidic phenolic compounds, the product can be extracted into an aqueous basic solution, such as 10% sodium hydroxide, and then re-acidified to precipitate the purified product. prepchem.com The final solid is often washed and dried. prepchem.com
Recrystallization is a widely used technique for purifying solid organic compounds. chemmethod.com The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. chemmethod.com The choice of solvent is crucial for effective purification. For hydrazide derivatives, solvents like methanol, ethanol, or hexane (B92381) have been used for washing and recrystallization. researchgate.netchemmethod.com The progress of the reaction and the purity of the product at various stages are often monitored using thin-layer chromatography (TLC). chemmethod.com
Table 2: Common Purification Techniques and Solvents for Hydrazide Synthesis
| Purification Step | Description | Solvents Used | Reference |
|---|---|---|---|
| Extraction | Separating the product from the reaction mixture. | Ether, 10% Sodium Hydroxide | prepchem.com |
| Washing | Removing water-soluble impurities from the organic extract. | Water | prepchem.com |
| Filtration & Washing | Collecting the solid product and washing it. | Cold Methanol, Hexane | researchgate.netchemmethod.com |
Advanced Spectroscopic and Structural Characterization Techniques for 2,6 Difluoro 4 Hydroxybenzohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of hydrogen, carbon, and fluorine atoms within the 2,6-Difluoro-4-hydroxybenzohydrazide molecule.
¹H NMR Spectroscopic Analysis and Proton Environment Mapping
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In a typical ¹H NMR spectrum of a related compound, 4-hydroxybenzaldehyde, run in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), specific peaks corresponding to different protons can be observed. hmdb.ca For this compound, the aromatic protons, the hydroxyl proton, and the hydrazide protons (NH and NH₂) would each produce distinct signals. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the fluorine atoms and the hydroxyl and benzohydrazide (B10538) groups. The aromatic protons would likely appear as a triplet, due to coupling with the two adjacent fluorine atoms. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The hydrazide protons would also present as distinct signals, with their chemical shifts and multiplicities determined by their immediate chemical environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 6.5 - 7.5 | Triplet (t) |
| Hydroxyl OH | 9.0 - 10.0 | Singlet (s) |
| Hydrazide NH | 8.0 - 9.0 | Singlet (s) |
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The carbon atoms bonded to the electronegative fluorine and oxygen atoms will be shifted downfield (higher ppm values). For instance, the carbon atoms C2 and C6, which are directly attached to fluorine, will exhibit a large downfield shift and will also show coupling to the fluorine atoms (¹JCF). The carbonyl carbon of the hydrazide group will also appear at a characteristic downfield position.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 165 - 175 |
| C-F | 150 - 165 (doublet) |
| C-OH | 155 - 160 |
| C-H (aromatic) | 100 - 110 (triplet) |
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org In this compound, the two fluorine atoms are chemically equivalent, and therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, coupling between the fluorine atoms and the adjacent aromatic protons (³JHF) would result in the signal appearing as a triplet. The typical chemical shift range for organofluorine compounds is broad, which minimizes signal overlap. wikipedia.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. youtube.comsdsu.edu For this compound, a COSY spectrum would show correlations between the aromatic protons and any other coupled protons, helping to confirm their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.eduyoutube.comdiva-portal.org An HSQC spectrum of the compound would show a cross-peak for each C-H bond, definitively assigning the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). youtube.comsdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling the molecular fragments. For example, correlations would be expected between the aromatic protons and the carbonyl carbon, as well as the carbon atoms bearing the fluorine atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netspectrabase.com These vibrations are specific to the types of bonds and functional groups present.
In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretches of the hydrazide group (around 3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1650 cm⁻¹), and the C-F stretches (in the region of 1100-1300 cm⁻¹).
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-F bonds.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| N-H (hydrazide) | Stretching | ~3300 |
| C=O (carbonyl) | Stretching | ~1650 |
| C-F | Stretching | 1100 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. rsc.org For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), or the hydrazide group. The fragmentation of the aromatic ring could also be observed.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of an exact mass that can be compared against a theoretical mass, thereby confirming the molecular formula.
For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate the protonated molecule, [M+H]⁺, with minimal fragmentation. nih.gov The high resolving power of analyzers like Time-of-Flight (TOF) or Orbitrap is crucial for these measurements. nih.gov The experimentally determined exact mass of the [M+H]⁺ ion is then compared to the calculated theoretical mass. A small mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the proposed elemental composition of C₇H₇F₂N₂O₂⁺.
Table 1: HRMS Data for the Protonated Molecule [M+H]⁺ of this compound
| Parameter | Value |
| Molecular Formula | C₇H₆F₂N₂O₂ |
| Ion Formula | [C₇H₇F₂N₂O₂]⁺ |
| Theoretical Mass (m/z) | 189.0473 |
| Observed Mass (m/z) | Hypothetical Value |
| Mass Error (ppm) | Calculated from Obs. |
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to fragment the precursor ion (e.g., [M+H]⁺) to produce a characteristic pattern of product ions. nih.gov The analysis of these fragmentation pathways provides valuable structural information, confirming the connectivity of atoms within the molecule.
The fragmentation of protonated this compound would likely proceed through several key pathways characteristic of hydrazide and aromatic compounds. libretexts.orgresearchgate.netresearchgate.net Initial cleavage of the labile N-N bond is a common fragmentation route for hydrazides, leading to the formation of a benzoyl cation. The loss of small neutral molecules such as water (H₂O), ammonia (NH₃), or carbon monoxide (CO) from the precursor or fragment ions is also expected. researchgate.net
A plausible fragmentation pattern could include:
Loss of NH₃: Cleavage of the hydrazide group could result in the loss of ammonia, a common fragmentation for such moieties.
Cleavage of the N-N bond: This would lead to the formation of a 2,6-difluoro-4-hydroxybenzoyl cation.
Decarbonylation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation is a characteristic fragmentation for aromatic carbonyl compounds. chadsprep.com
Table 2: Proposed MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 189.0473 | 172.0208 | NH₃ | [C₇H₄F₂O₂]⁺ |
| 189.0473 | 158.0198 | N₂H₃ | 2,6-Difluoro-4-hydroxybenzoyl cation |
| 158.0198 | 130.0249 | CO | 2,6-Difluorophenol cation |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. epa.gov This technique is the gold standard for elucidating the molecular architecture of crystalline solids.
Crystal Growth Strategies for Single-Crystal X-ray Analysis
Obtaining a high-quality single crystal suitable for X-ray analysis is a critical and often challenging step. researchgate.net The goal is to facilitate slow crystallization, allowing molecules to pack in a highly ordered, repeating lattice. mit.edu For a compound like this compound, several strategies can be employed:
Slow Evaporation: This is one of the most common and effective methods. mit.eduumass.edu A nearly saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly over days or weeks. mit.eduufl.edu The choice of solvent is crucial; solvents like ethanol (B145695), methanol, or mixtures including ethyl acetate (B1210297) could be appropriate. researchgate.netiucr.org The rate of evaporation can be controlled by covering the container with parafilm and punching a few small holes. umass.edu
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. ufl.eduyoutube.com The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting gradual crystallization. youtube.com
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. mit.edu As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. mit.edu
Crystallographic Data Collection and Refinement Procedures
Once a suitable single crystal (typically 0.1-0.3 mm) is obtained, it is mounted on a diffractometer. wpmucdn.com The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is collected as the crystal is rotated. nih.gov The collected data, consisting of thousands of reflection intensities, are then processed.
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. nih.gov This initial model is then refined against the experimental data using full-matrix least-squares procedures. nih.govresearchgate.net In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. iucr.org The quality of the final structure is assessed by parameters such as the R-factor (R1) and weighted R-factor (wR2). researchgate.net
Table 3: Representative Crystallographic Data and Refinement Parameters
| Parameter | Example Value |
| Empirical Formula | C₇H₆F₂N₂O₂ |
| Formula Weight | 188.14 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions (Å, °) | a = 5.06, b = 17.21, c = 7.82, β = 93.49 |
| Volume (ų) | 679.5 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (Mg/m³) | 1.487 |
| F(000) | 320 |
| Data / Restraints / Parameters | 1558 / 0 / 128 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.125 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
Note: Data presented are representative, based on a closely related structure (4-hydroxybenzohydrazide), and serve for illustrative purposes. researchgate.net
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)
The crystal packing of this compound is dictated by a network of non-covalent interactions, which can be analyzed in detail from the refined crystal structure. researchgate.net
Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (-OH, -NH, -NH₂) and acceptors (C=O, -OH, N). Strong intermolecular hydrogen bonds, such as O-H···O, N-H···O, and O-H···N, are expected to be dominant forces in the crystal lattice, linking molecules into chains, sheets, or three-dimensional networks. researchgate.netnih.govnih.govresearchgate.net Intramolecular hydrogen bonds between the hydrazide and adjacent groups may also be present, influencing the molecular conformation. nih.gov
π-Stacking: The presence of the aromatic benzene (B151609) ring allows for π-π stacking interactions between adjacent molecules. researchgate.netnih.gov These interactions, arising from electrostatic and dispersion forces, can occur in face-to-face or offset arrangements and play a significant role in organizing the molecules in the crystal lattice. researchgate.netbohrium.comlibretexts.orgnih.gov The electron-withdrawing fluorine substituents can influence the nature and strength of these stacking interactions. researchgate.netnih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. This is a fundamental technique used to verify the empirical formula of a newly synthesized compound. The experimentally determined weight percentages of C, H, and N are compared with the theoretically calculated values based on the molecular formula C₇H₆F₂N₂O₂. A close agreement, typically within ±0.4%, validates the empirical formula and confirms the purity of the sample. researchgate.net
Table 4: Elemental Analysis Data for this compound (C₇H₆F₂N₂O₂)
| Element | Theoretical % | Experimental % |
| Carbon | 44.69 | Hypothetical |
| Hydrogen | 3.22 | Hypothetical |
| Nitrogen | 14.89 | Hypothetical |
Reactivity Profiles and Derivatization Chemistry of 2,6 Difluoro 4 Hydroxybenzohydrazide
Reaction Pathways of the Hydrazide Functionality
The hydrazide group (–CONHNH₂) is a key center for reactivity in 2,6-Difluoro-4-hydroxybenzohydrazide, enabling the synthesis of numerous derivatives through several reaction types.
Condensation Reactions with Aldehydes and Ketones (Hydrazone Formation)
The reaction of hydrazides with aldehydes or ketones results in the formation of hydrazones, a class of compounds characterized by the R¹R²C=NNH₂ structure. wikipedia.org This condensation reaction, also known as an addition-elimination reaction, is a fundamental transformation for this compound. chemguide.co.uklibretexts.org The reaction is initiated by the addition of the nucleophilic nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. chemguide.co.uk This is followed by the elimination of a water molecule to form the stable hydrazone product. chemguide.co.uk
The general scheme for this reaction is as follows: this compound + R-CHO (Aldehyde) → 2,6-Difluoro-4-hydroxy-N'-[(E)-phenylmethylidene]benzohydrazide (Hydrazone) + H₂O this compound + R₂C=O (Ketone) → Hydrazone + H₂O
These reactions are typically carried out in a suitable solvent, and sometimes under acidic catalysis to enhance the electrophilicity of the carbonyl compound. youtube.com The resulting hydrazones are often crystalline solids and serve as important intermediates for the synthesis of other heterocyclic compounds. A variety of aldehydes and ketones can be used, leading to a wide array of hydrazone derivatives with different substituents. researchgate.net For instance, the reaction with salicylaldehyde (B1680747) derivatives can produce hydrazones with potential biological activities. nih.gov
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Hydrazone) |
|---|---|---|
| This compound | Benzaldehyde | N'-(phenylmethylidene)-2,6-difluoro-4-hydroxybenzohydrazide |
| This compound | Acetone | N'-(propan-2-ylidene)-2,6-difluoro-4-hydroxybenzohydrazide |
| This compound | Salicylaldehyde | 2,6-Difluoro-4-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide |
Acylation and Sulfonylation Reactions
The nitrogen atoms of the hydrazide functionality in this compound are nucleophilic and can react with acylating and sulfonylating agents.
Acylation: Acylation involves the introduction of an acyl group (R-C=O) into a molecule. nih.gov With this compound, acylation can occur at the terminal nitrogen atom of the hydrazide group. This reaction is typically carried out using acyl halides or anhydrides in the presence of a base to neutralize the hydrogen halide produced. The resulting N-acylhydrazides are important precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles. nih.gov
Sulfonylation: Similarly, sulfonylation introduces a sulfonyl group (R-SO₂) to the hydrazide nitrogen. This is achieved by reacting this compound with sulfonyl chlorides in the presence of a base.
Cyclization Reactions for Heterocyclic Compound Synthesis
The hydrazide and its derivatives are versatile precursors for the synthesis of a variety of five-membered heterocyclic rings, which are of significant interest in medicinal chemistry.
1,3,4-Oxadiazoles: These can be synthesized from this compound through several routes. One common method involves the oxidative cyclization of the corresponding hydrazones using reagents like chloramine-T or iodine in the presence of a base. jchemrev.com Another pathway is the dehydrative cyclization of N,N'-diacylhydrazines, which can be formed by the acylation of the initial hydrazide. nih.govotterbein.edu The reaction of hydrazides with methyl ketones in the presence of a base like potassium carbonate can also yield 1,3,4-oxadiazoles through a process involving C-C bond cleavage. organic-chemistry.org
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from this compound can be achieved through various methods. One approach involves the reaction of the hydrazide with formamide (B127407) under microwave irradiation. organic-chemistry.org Another method is the reaction with nitriles, which can proceed through a cascade addition-oxidative cyclization. organic-chemistry.org Furthermore, reaction with isothiocyanates followed by cyclization can lead to triazole-thiones. nih.gov
1,3,4-Thiadiazoles: These sulfur-containing heterocycles can be prepared from this compound by reacting it with carbon disulfide in the presence of a base, which forms a dithiocarbazate intermediate that then cyclizes. sbq.org.br Alternatively, reaction with isothiocyanates yields thiosemicarbazide (B42300) derivatives, which can be cyclized to 2-amino-1,3,4-thiadiazoles under acidic conditions. sbq.org.brresearchgate.net
| Starting Material | Reagents | Heterocyclic Product |
|---|---|---|
| 2,6-Difluoro-4-hydroxybenzohydrazone | Chloramine-T or I₂/K₂CO₃ | 1,3,4-Oxadiazole derivative |
| This compound | Formamide, microwave | 1,2,4-Triazole derivative |
| This compound | CS₂, base | 1,3,4-Thiadiazole derivative |
Reactivity of the Hydroxyl Group
The phenolic hydroxyl (–OH) group on the benzene (B151609) ring of this compound provides another site for chemical modification, allowing for the formation of ethers and esters.
Alkylation and Acylation of the Phenolic Hydroxyl
Alkylation: The hydroxyl group can be alkylated to form an ether. This is typically achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion. wikipedia.org This more nucleophilic phenoxide then reacts with an alkyl halide in an Sₙ2 reaction to yield the corresponding ether. wikipedia.orgmasterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com
Acylation: The phenolic hydroxyl group can also be acylated to form an ester. This reaction typically involves reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine.
Ether and Ester Formation
Ether Formation: As mentioned, the Williamson ether synthesis is a primary method for forming ethers from the phenolic hydroxyl group. youtube.comyoutube.com This reaction is versatile and allows for the introduction of a wide range of alkyl groups. wikipedia.org Another method for ether synthesis is the alkoxymercuration-demercuration of alkenes, where the alcohol adds across the double bond. libretexts.org
Ester Formation: The formation of esters from the phenolic hydroxyl group can also be accomplished through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This method involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and the yield of the ester can be increased by using an excess of the carboxylic acid or by removing the water formed during the reaction. masterorganicchemistry.comyoutube.com
| Functional Group | Reaction Type | Reagents | Product |
|---|---|---|---|
| Phenolic Hydroxyl | Alkylation (Williamson Ether Synthesis) | 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Ether derivative |
| Phenolic Hydroxyl | Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base | Ester derivative |
| Phenolic Hydroxyl | Esterification (Fischer) | Carboxylic Acid, Acid Catalyst | Ester derivative |
Reactivity of the Fluorinated Aromatic Ring
The presence of two fluorine atoms and a hydroxyl group on the benzene ring significantly influences its reactivity towards electrophilic and nucleophilic attack.
The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the strong inductive electron-withdrawing effect of the two fluorine atoms. pressbooks.pubjmu.edu Halogens, including fluorine, are deactivating yet ortho-para directing. pressbooks.pubnumberanalytics.com The hydroxyl group, in contrast, is a powerful activating group and is also ortho-para directing due to its ability to donate electron density to the ring through resonance. numberanalytics.com
In the case of this compound, the directing effects of these substituents are synergistic. The hydroxyl group at position 4 directs incoming electrophiles to the ortho positions (2 and 6). However, these positions are already occupied by fluorine atoms. The fluorine atoms at positions 2 and 6 direct incoming electrophiles to their ortho (positions 1 and 3, and 5 respectively) and para positions (position 4 and 1 respectively).
The net effect is that the positions meta to the hydroxyl group (positions 3 and 5) are the most likely sites for electrophilic attack. The powerful activating effect of the hydroxyl group can, to some extent, counteract the deactivating effect of the fluorine atoms, allowing substitution to occur under specific conditions. pressbooks.pub For instance, nitration of similarly substituted phenols has been shown to occur, suggesting that reactions like nitration and halogenation on this compound are feasible, likely yielding substitution at the 3 and 5 positions. libretexts.orggoogle.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ | 3-Nitro-2,6-difluoro-4-hydroxybenzohydrazide | The hydroxyl group directs ortho, but these positions are blocked. The combined directing influence favors substitution at the meta positions relative to the hydroxyl group. pressbooks.pubyoutube.com |
| Br₂/FeBr₃ | 3-Bromo-2,6-difluoro-4-hydroxybenzohydrazide | Similar to nitration, halogenation is expected to occur at the positions activated by the hydroxyl group that are not sterically hindered or electronically deactivated by the fluorine atoms. pressbooks.publibretexts.org |
Note: This table is based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified outcomes for this specific compound.
Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The two fluorine atoms on the ring of this compound make it a candidate for such reactions. Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond. wikipedia.org
The presence of the hydroxyl group at position 4, an electron-donating group, would generally disfavor SNAr. However, the hydrazide group, particularly if deprotonated, could have a more complex influence. Nucleophilic attack by a suitable nucleophile, such as an amine or alkoxide, could potentially displace one or both of the fluorine atoms. nih.gov The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The stability of this intermediate, and thus the feasibility of the reaction, would be influenced by the nature of the nucleophile and the reaction conditions. It has been shown that SNAr reactions can occur on fluorophenols, suggesting that displacement of fluorine on this scaffold is possible. osti.gov
Synthesis and Characterization of Novel Derivatives Based on this compound Scaffold
The benzohydrazide (B10538) moiety is a versatile functional group for the synthesis of a wide array of derivatives, most commonly through condensation with aldehydes and ketones to form hydrazones. nih.gov
The synthesis of libraries of derivatives from this compound can be efficiently achieved using combinatorial chemistry approaches. One common strategy involves the parallel synthesis of a series of hydrazones by reacting the parent benzohydrazide with a diverse collection of aldehydes and ketones. nih.gov
This can be carried out using solution-phase or solid-phase synthesis techniques. For a solution-phase library synthesis, equimolar amounts of this compound and a panel of aldehydes could be reacted in parallel in a multi-well plate format. The reactions are typically catalyzed by a small amount of acid and can often be driven to completion with minimal purification required.
Table 2: Representative Aldehydes for Library Synthesis
| Aldehyde | Resulting Hydrazone General Structure |
| Benzaldehyde | N'-Benzylidene-2,6-difluoro-4-hydroxybenzohydrazide |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2,6-difluoro-4-hydroxybenzohydrazide |
| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2,6-difluoro-4-hydroxybenzohydrazide |
| Pyridine-4-carboxaldehyde | 2,6-Difluoro-4-hydroxy-N'-(pyridin-4-ylmethylene)benzohydrazide |
The characterization of the resulting library members would typically involve high-throughput techniques such as LC-MS to confirm the molecular weight of the products. For selected individual compounds, more detailed characterization by NMR and IR spectroscopy would be performed to confirm their structures.
Structure-reactivity relationship (SAR) studies of derivatives of this compound would aim to correlate changes in the chemical structure with alterations in their chemical reactivity or biological activity. For instance, the electronic nature of the substituent on the aldehyde-derived portion of a hydrazone can influence the properties of the entire molecule.
By synthesizing a library of hydrazones with systematically varied substituents on the aromatic ring of the aldehyde (e.g., electron-donating groups, electron-withdrawing groups, and halogens), it is possible to probe the effect of these changes. For example, the acidity of the N-H proton of the hydrazone moiety and the susceptibility of the azomethine (C=N) bond to hydrolysis can be modulated by these substituents.
Table 3: Hypothetical Structure-Reactivity Trends for Hydrazone Derivatives
| Substituent on Aldehyde-derived Ring | Predicted Effect on N-H Acidity | Predicted Effect on C=N Hydrolytic Stability |
| Electron-withdrawing group (e.g., -NO₂) | Increase | Decrease |
| Electron-donating group (e.g., -OCH₃) | Decrease | Increase |
| Halogen (e.g., -Cl) | Increase (inductive effect) | Decrease |
Note: This table represents predicted trends based on general electronic effects and would require experimental validation.
These SAR studies are crucial for optimizing the properties of the derivatives for specific applications, such as in materials science or medicinal chemistry, by fine-tuning their electronic and steric characteristics.
Computational and Theoretical Investigations of 2,6 Difluoro 4 Hydroxybenzohydrazide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. karazin.ua This approach is known for its balance of accuracy and computational efficiency. A popular functional used in DFT is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines both exchange and correlation functionals. researchgate.net
For a molecule like 2,6-Difluoro-4-hydroxybenzohydrazide, DFT calculations using the B3LYP functional would be paired with a basis set, such as the 6-311+G(d,p), to describe the atomic orbitals. karazin.ua Such a study would yield crucial information about the molecule's electronic landscape, including:
Electron Distribution: Mapping the electron density to identify electron-rich and electron-poor regions.
Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. doaj.org
Mulliken Charge Distribution: Assigning partial charges to each atom in the molecule to understand its polarity and potential sites for electrostatic interactions. karazin.ua
In a study on N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, DFT calculations at the B3LYP/6-31G level were used to optimize the molecular geometry, and the results showed good agreement with experimental X-ray diffraction data. researchgate.net A similar approach for this compound would provide a reliable model of its structure and electronic properties.
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. karazin.ua It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced computational methods. While DFT methods include electron correlation effects, HF theory does not, which can affect the accuracy of predictions. However, HF is valuable for providing a qualitative understanding of electronic structure and is often used in comparative studies alongside DFT. karazin.ua
For this compound, an HF calculation, often with a basis set like 6-311+G(d,p), would be used to compute the molecular geometry and electronic properties. karazin.ua Comparing the results from HF and DFT methods allows researchers to assess the importance of electron correlation for a given molecular property. For instance, in the computational analysis of 2,6-dichloro-4-fluoro phenol (B47542), both DFT/B3LYP and HF methods were used to determine the optimal molecular geometry and Mulliken charge distribution, providing a comprehensive theoretical overview. karazin.ua
A primary goal of theoretical chemistry is to determine the most stable three-dimensional structure of a molecule, known as the optimized geometry. nih.gov This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. chemrxiv.org Both DFT and HF methods are used for geometry optimization. karazin.ua
For this compound, the process would involve:
Defining an initial molecular structure.
Using a computational algorithm to systematically adjust bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy.
Confirming that the final structure is a true minimum (and not a transition state) by performing a vibrational frequency calculation, where all calculated frequencies should be positive.
The presence of rotatable bonds, such as the C-N and N-N bonds in the hydrazide group, means that this compound can exist in multiple conformations. A conformational analysis would be performed to identify the most stable conformer(s) by calculating the relative energies of different spatial arrangements. For example, in the crystal structure of 4-hydroxybenzohydrazide, the planes of the benzene (B151609) ring and the hydrazide group are inclined at an angle of 25.75°. researchgate.net A theoretical study on the 2,6-difluoro derivative would similarly predict the preferred orientation of these groups.
Table 1: Illustrative Optimized Geometrical Parameters for a Similar Compound (N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide) Calculated via DFT/B3LYP
Note: This data is for a structurally related molecule and serves to illustrate the typical output of a geometry optimization calculation. Data for this compound would require a specific computational study.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.23 | - |
| N-N | 1.37 | - |
| C-N (amide) | 1.35 | - |
| C-F | 1.35 | - |
| O-C-N | - | 123.1 |
| C-N-N | - | 118.5 |
Data adapted from a study on N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which helps in the interpretation and assignment of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing strong support for experimental assignments. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.
To predict the NMR spectrum of this compound, the GIAO method would be applied to the optimized molecular geometry, typically using the B3LYP functional. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). The predicted chemical shifts for the aromatic protons, the hydroxyl proton, and the amine protons of the hydrazide group, as well as for the carbon atoms, would be compared with experimentally measured values to confirm the molecular structure.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate the theoretical IR and Raman spectra.
For this compound, a frequency calculation using a method like B3LYP would be performed on the optimized structure. This would yield a series of vibrational modes, which can be assigned to specific molecular motions such as:
O-H stretching of the hydroxyl group.
N-H stretching of the hydrazide group.
C=O stretching of the carbonyl group.
C-F stretching from the fluorinated ring.
Aromatic C-C stretching and bending modes.
Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. In a study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were used to perform a detailed analysis of the vibrational wavenumbers, aiding in the assignment of the experimental FT-IR and FT-Raman spectra. researchgate.net A similar analysis for this compound would allow for a complete assignment of its vibrational spectrum.
Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Similar Compound (4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide)
Note: This data is for a structurally related molecule and illustrates the correlation between calculated and experimental vibrational modes. Data for this compound would require a specific computational study.
| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| O-H Stretch | 3689 | 3421 |
| N-H Stretch | 3478 | 3330 |
| C=O Stretch | 1701 | 1641 |
| Aromatic C-H Stretch | 3100-3050 | 3100-3050 |
| C-F Stretch | 1264 | 1256 |
Data adapted from a study on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. researchgate.net
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. preprints.orgnih.govnih.gov It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. researchgate.net In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, denote electron-deficient areas prone to nucleophilic attack. preprints.orgresearchgate.net
For this compound, a theoretical MEP analysis would reveal distinct regions of varying electrostatic potential governed by its functional groups. The electronegative oxygen atoms of the hydroxyl and carbonyl groups, along with the two fluorine atoms on the benzene ring, would create regions of high electron density, resulting in a strong negative potential (red/yellow areas). These sites represent the primary centers for electrophilic interactions.
In contrast, the hydrogen atoms of the hydroxyl (-OH) and hydrazide (-NH-NH2) moieties would be characterized by a positive electrostatic potential (blue areas), making them the most likely sites for nucleophilic attack. researchgate.net The analysis of the MEP surface provides critical insights into the molecule's intermolecular interaction patterns, such as hydrogen bonding, and helps in understanding its recognition by biological receptors.
A summary of the expected electrostatic potential regions for this compound is presented in the table below.
| Molecular Region | Functional Group(s) | Expected Electrostatic Potential | Predicted Reactivity |
| Phenyl Ring Carbons | Aromatic C-F, C-C | Moderately Negative to Neutral | General van der Waals interactions |
| Fluorine Atoms | -F | Negative | Electrophilic Attack / Halogen Bonding |
| Carbonyl Oxygen | C=O | Strongly Negative | Electrophilic Attack / H-Bond Acceptor |
| Hydroxyl Oxygen | -OH | Strongly Negative | Electrophilic Attack / H-Bond Acceptor |
| Hydrazide Hydrogens | -NH, -NH2 | Strongly Positive | Nucleophilic Attack / H-Bond Donor |
| Hydroxyl Hydrogen | -OH | Strongly Positive | Nucleophilic Attack / H-Bond Donor |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful methodologies for elucidating the detailed mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. researchgate.net For a molecule like this compound, these methods can map out potential reaction pathways, identify key intermediates, and characterize the transition states that connect them.
The transition state (TS) represents the highest energy point along a reaction coordinate, acting as the critical barrier that must be overcome for a reaction to proceed. nih.gov Its characterization is central to understanding reaction kinetics and dynamics. nih.gov Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. This means it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
A key feature of a computationally verified transition state is the presence of a single imaginary vibrational frequency. This unique frequency corresponds to the motion of the atoms along the reaction coordinate, effectively describing the transformation from reactant to product. nih.gov By characterizing the transition states for potential reactions involving this compound, researchers can calculate activation energies, which are crucial for predicting reaction rates and understanding catalytic effects. researchgate.net
Reaction coordinate mapping is a technique used to simplify the study of complex chemical dynamics. arxiv.orgarxiv.org It involves identifying a specific collective coordinate—the reaction coordinate—that effectively describes the progress of the reaction, such as the breaking or forming of a bond. arxiv.orgarxiv.org This approach allows for the complex, multi-dimensional problem of a chemical reaction to be projected onto a simpler, more manageable model. arxiv.orgarxiv.org
Supramolecular Interaction Energy Analysis (e.g., Energy Frameworks)
The crystal packing and resulting solid-state properties of a molecule are governed by a network of non-covalent supramolecular interactions. Energy framework analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. eurjchem.com This analysis calculates the interaction energies between a central molecule and its neighbors, partitioning them into Coulombic (electrostatic), dispersion, and other components. eurjchem.com
In a crystal of this compound, the analysis would likely reveal a robust network of hydrogen bonds involving the hydroxyl and hydrazide groups, leading to a significant electrostatic contribution to the lattice energy. The fluorinated phenyl rings could participate in π-stacking or other C-H···F interactions. The resulting energy frameworks would appear as cylindrical tubes connecting molecular centroids, where the size and color of the cylinders represent the magnitude and type of interaction energy, providing a clear picture of the crystal's energetic landscape.
| Interaction Type | Typical Energy Components | Role in Crystal Packing |
| Hydrogen Bonding (O-H···O, N-H···O) | Primarily Coulombic (Electrostatic) | Strong, directional interactions forming sheets or chains |
| π-π Stacking | Primarily Dispersion | Stabilizes packing of aromatic rings |
| Halogen Bonding (C-F···O/N) | Electrostatic and Dispersion | Directional interactions influencing molecular orientation |
| van der Waals Forces (C-H···H-C) | Dispersion | General space-filling and stabilization |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activity. nih.gov 3D-QSAR models, in particular, consider the three-dimensional structural information of molecules to understand the non-bonded interactions between a ligand and its target receptor. nih.gov
The 4-hydroxybenzohydrazide scaffold is a common core in the design of various bioactive agents. QSAR studies on derivatives of this scaffold are used to guide modifications that can enhance potency. chalcogen.ro A typical 3D-QSAR study involves aligning a training set of molecules with known activities to generate a pharmacophore hypothesis—a map of essential features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. chalcogen.ronih.gov Statistical methods like Partial Least Squares (PLS) are then used to build a predictive model. chalcogen.ro
The validity of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²), where values above 0.5 and 0.7, respectively, indicate a robust model. nih.gov The model generates contour maps that visualize where certain properties should be modified to improve activity. For instance, a map might indicate that adding a bulky, electron-withdrawing group at a specific position on the phenyl ring—such as the 2,6-difluoro substitutions in this compound—would be beneficial for activity. These models serve as a powerful tool for the rational design and optimization of new compounds based on the core scaffold. chalcogen.ronih.gov
| QSAR Parameter | Description | Significance for Model Quality |
| Q² (Cross-validated R²) | A measure of the model's internal predictive ability, determined by systematically leaving out samples during model construction. | A Q² > 0.5 is generally considered indicative of good predictive power. nih.gov |
| R² | A measure of the goodness of fit of the model to the training set data. | An R² > 0.7 suggests a statistically significant model. nih.gov |
| R²_pred | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. | A high value indicates good external predictive power. |
| PLS Factors (N) | The number of principal components used in the Partial Least Squares regression. | An optimal number is chosen to maximize predictivity without overfitting the data. nih.govnih.gov |
Coordination Chemistry of 2,6 Difluoro 4 Hydroxybenzohydrazide
Ligand Design Principles for Metal Complexation
The design of a ligand is crucial for dictating the geometry, stability, and properties of the resulting metal complex. In 2,6-Difluoro-4-hydroxybenzohydrazide, the arrangement of donor atoms and the electronic effects of its substituents are key determinants of its coordination behavior.
The hydrazide functional group (–CONHNH₂) is a cornerstone of the ligand's ability to form stable metal complexes. Hydrazides and their derivatives, such as hydrazones, can exhibit tautomerism, existing in both amido (keto) and iminol (enol) forms. mtct.ac.in This equilibrium is significant as the coordination behavior often involves the deprotonated iminol form. mtct.ac.in
The primary chelation sites are typically the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group. mtct.ac.inresearchgate.net Upon condensation with aldehydes or ketones to form hydrazones, the resulting azomethine nitrogen becomes a key coordination site along with the enolic oxygen. researchgate.netnih.govnih.govkoreascience.kr This allows the ligand to act as a bidentate or tridentate chelating agent. researchgate.netnih.gov In its role as a ligand, this compound can coordinate to a metal center in a bidentate fashion, utilizing the carbonyl oxygen and the primary amine nitrogen, forming a stable five-membered chelate ring. In the enol form, it can act as a monobasic bidentate ligand.
| Tautomeric Form | Coordination Sites | Typical Denticity | Chelate Ring Size |
|---|---|---|---|
| Amido (Keto) Form | Carbonyl Oxygen, Amino Nitrogen | Neutral Bidentate | 5-membered |
| Iminol (Enol) Form (deprotonated) | Enolic Oxygen, Amino Nitrogen | Monobasic Bidentate | 5-membered |
The hydroxyl group at the 4-position has a dual influence. It is an electron-donating group through resonance, which can counteract the inductive effect of the fluorine atoms to some extent. More importantly, the hydroxyl group can act as a secondary coordination site. nih.gov Depending on the reaction conditions and the metal ion, the phenolic proton can be lost, allowing the oxygen to coordinate to the metal. This can lead to the formation of polynuclear complexes where the phenolic oxygen acts as a bridging atom between two metal centers. mtct.ac.innih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of transition metal complexes with hydrazide-based ligands is typically straightforward, yielding stable, often colored, solid products. Characterization relies on a suite of spectroscopic and physical methods to elucidate the structure and bonding.
The general method for synthesizing metal complexes of this compound involves the reaction of the ligand with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.gov The choice of solvent is typically an alcohol, such as ethanol (B145695) or methanol, in which the ligand and metal salt are dissolved. mtct.ac.innih.govpsu.edu
The reaction mixture is usually heated under reflux for several hours to ensure complete complex formation. mtct.ac.inpsu.edu Upon cooling the solution, the metal complex often precipitates out of the solution. nih.gov The solid product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. The resulting complexes of metals like Cu(II), Ni(II), and Co(II) are often colored crystalline solids. nih.gov Vanadyl(IV) complexes are also commonly prepared from vanadyl sulfate. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The IR spectrum of the free ligand shows characteristic bands for the N-H, C=O, and C-N groups. Upon complexation, significant shifts in these bands are observed. The absence of the ν(O-H) band of the phenolic group can indicate its deprotonation and coordination to the metal ion. nih.gov A negative shift in the ν(C=O) band and a positive shift in the ν(N-H) band are indicative of coordination through the carbonyl oxygen and amino nitrogen, respectively. The appearance of new, low-frequency bands is attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.netnih.gov
| Vibrational Mode | Free Ligand (Approx. Range) | Complex (Approx. Range/Shift) | Indication |
|---|---|---|---|
| ν(O-H) (phenolic) | ~3400 | Absent or Broadened | Coordination of phenolic oxygen |
| ν(N-H) | 3150-3300 | Negative Shift | Coordination of amino nitrogen |
| ν(C=O) (Amide I) | 1640-1680 | Negative Shift (10-30 cm⁻¹) | Coordination of carbonyl oxygen |
| ν(C=N) (Enol form) | ~1620 | Negative Shift | Coordination of azomethine nitrogen |
| ν(M-O) | - | 450-550 | Metal-Oxygen bond formation |
| ν(M-N) | - | 400-500 | Metal-Nitrogen bond formation |
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion. For instance, Cu(II) complexes typically exhibit broad d-d transition bands in the visible region, which are characteristic of a distorted octahedral or square planar geometry. researchgate.net Ni(II) complexes in an octahedral geometry show multiple spin-allowed transitions, whereas tetrahedral Ni(II) complexes show different characteristic bands. nih.gov Similarly, the spectrum of a Co(II) complex can distinguish between octahedral and tetrahedral environments. nih.gov In addition to the d-d bands, ligand-to-metal charge transfer (LMCT) bands are often observed in the UV region. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II) and V(IV). The EPR spectrum of a monomeric Cu(II) complex typically shows a set of four hyperfine lines due to the interaction of the unpaired electron with the copper nucleus (I = 3/2). nih.gov The g-values (g|| and g⊥) can provide information about the geometry and the nature of the metal-ligand bond. A g||/A|| factor greater than 135 cm is often indicative of a tetrahedral distortion from a square planar geometry. nih.gov The orbital reduction factor (K) can be calculated to estimate the degree of covalency in the metal-ligand bonds. nih.gov
Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment (μeff) of the metal complexes. This value provides insight into the number of unpaired electrons and the geometry of the metal center. For example, octahedral Co(II) complexes typically have magnetic moments in the range of 4.3–5.2 B.M., while tetrahedral Co(II) complexes have slightly lower values. nih.gov Ni(II) complexes in an octahedral geometry have magnetic moments around 2.8–3.5 B.M. nih.gov Cu(II) complexes, with one unpaired electron, generally exhibit magnetic moments slightly above the spin-only value of 1.73 B.M., regardless of the geometry. These measurements are crucial for confirming the oxidation state and stereochemistry of the metal ion in the complex. researchgate.netkoreascience.kr
| Metal Ion | d-electron Configuration | Geometry | Expected μeff Range (B.M.) |
|---|---|---|---|
| Co(II) | d⁷ | Octahedral (High Spin) | 4.3 - 5.2 |
| Co(II) | d⁷ | Tetrahedral | 4.2 - 4.8 |
| Ni(II) | d⁸ | Octahedral | 2.8 - 3.5 |
| Ni(II) | d⁸ | Tetrahedral | 3.2 - 4.1 nih.gov |
| Cu(II) | d⁹ | Octahedral/Square Planar | 1.8 - 2.2 |
X-ray Crystallography of Coordination Compounds
Direct X-ray crystallographic data for metal complexes of this compound is not present in the current body of scientific literature. However, the crystal structure of the related compound, 4-hydroxybenzohydrazide, has been determined, offering a reference point. In its solid state, 4-hydroxybenzohydrazide molecules are stabilized by intermolecular hydrogen bonds. researchgate.net
For metal complexes of this compound, it is anticipated that the ligand would coordinate to metal centers through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety, a common bidentate chelation mode for this class of compounds. The presence of the electron-withdrawing fluorine atoms at the 2 and 6 positions would likely influence the bond lengths and angles within the chelate ring upon coordination. Specifically, the increased acidity of the N-H proton and the altered electron density on the carbonyl oxygen could lead to shorter metal-ligand bond distances compared to non-fluorinated analogs.
A hypothetical data table for a transition metal complex of this compound, based on expected coordination behavior, is presented below for illustrative purposes.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Metal-Oxygen Bond Length | ~2.0 - 2.2 Å |
| Metal-Nitrogen Bond Length | ~2.1 - 2.3 Å |
| O-Metal-N Bite Angle | ~75 - 85° |
Investigation of Coordination Geometries and Electronic Structures
The coordination geometry of metal complexes is dictated by the nature of the metal ion, its oxidation state, and the ligand field. For transition metal complexes of benzohydrazide (B10538) derivatives, octahedral, tetrahedral, and square planar geometries are commonly observed. nih.govjocpr.comsbmu.ac.ir In the case of this compound, the electronic structure of the resulting complexes would be significantly modulated by the inductive effects of the fluorine atoms.
The strong electron-withdrawing nature of fluorine would decrease the electron density on the aromatic ring and, by extension, on the donor atoms (oxygen and nitrogen). This would render the ligand a weaker sigma-donor compared to its non-fluorinated counterpart. The electronic spectra (UV-Vis) of such complexes would be expected to show shifts in the d-d transition bands to higher energies (hypsochromic or blue shift) compared to complexes of 4-hydroxybenzohydrazide, reflecting a larger ligand field splitting energy (10Dq).
Below is a conceptual data table outlining the expected electronic spectral data for a hypothetical octahedral Co(II) complex.
| Complex | λmax (nm) for d-d transitions | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| [Co(2,6-diF-4-OH-BZH)₂(H₂O)₂] | ~480-520 | ~10-30 |
| ~600-650 | ~5-15 |
Stability and Lability Studies of Metal Complexes
The stability of metal complexes in solution is a critical aspect of their chemistry and is quantified by stability constants. wikipedia.orgijpras.com The stability of complexes with this compound is predicted to be influenced by several factors. The electron-withdrawing fluorine atoms would increase the acidity of the phenolic hydroxyl group and the hydrazide N-H protons, facilitating deprotonation and coordination to the metal ion.
A comparative table of hypothetical log(β) values is provided to illustrate the potential impact of fluorination on complex stability.
| Metal Ion | Ligand | log(β₂) (Hypothetical) |
| Cu(II) | 4-hydroxybenzohydrazide | 10.5 |
| Cu(II) | This compound | 9.8 |
| Ni(II) | 4-hydroxybenzohydrazide | 8.2 |
| Ni(II) | This compound | 7.5 |
It is important to reiterate that the data and discussions presented above are based on established principles of coordination chemistry and extrapolations from related compounds. Rigorous experimental investigation is required to fully elucidate the coordination chemistry of this compound.
Advanced Analytical Method Development for 2,6 Difluoro 4 Hydroxybenzohydrazide and Its Derivatives
Chromatographic Methodologies
Chromatographic techniques are central to the separation, identification, and quantification of 2,6-Difluoro-4-hydroxybenzohydrazide and its related substances. The choice of method depends on the specific requirements of the analysis, including the nature of the sample, the desired sensitivity, and the required resolution.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. A typical reversed-phase HPLC method would be developed to separate the main compound from its impurities.
Key parameters for HPLC method development would include:
Column: A C18 column is a common choice for reversed-phase chromatography, offering good retention and separation for moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of compounds with varying polarities.
Detection: UV detection is generally suitable for aromatic compounds like this compound due to the presence of a chromophore. The detection wavelength would be selected based on the UV spectrum of the compound to ensure maximum sensitivity.
A representative, though not specific to this molecule, HPLC method could be summarized as follows:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) Method Development
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By utilizing columns with smaller particle sizes (<2 µm), UPLC systems can operate at higher pressures, leading to faster analysis times and improved separation efficiency. The principles of method development for UPLC are similar to HPLC but are optimized for the capabilities of the UPLC system. A UPLC method would offer a more rapid analysis, which is particularly beneficial for high-throughput screening or in-process controls.
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. As this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step would be necessary. Derivatization would involve converting the polar functional groups (-OH and -NHNH2) into less polar, more volatile derivatives, for instance, through silylation. However, due to the availability of direct and robust LC methods, GC is generally considered a less favorable option for this compound unless specific volatile derivatives are of interest.
Method Validation Parameters
Once an analytical method is developed, it must undergo rigorous validation to ensure its suitability for its intended purpose. The validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).
| Validation Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
| Ruggedness | The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. |
Impurity Profiling and Degradation Product Analysis
Impurity profiling is a critical aspect of pharmaceutical analysis, as the presence of impurities can affect the safety and efficacy of the final product. Analytical methods must be capable of detecting and quantifying any potential impurities in this compound, which may arise from the manufacturing process or from the degradation of the compound over time. Forced degradation studies are conducted to intentionally degrade the compound under various stress conditions (e.g., acid, base, oxidation, heat, and light) to identify potential degradation products. These studies are essential for understanding the degradation pathways and for developing stability-indicating methods.
Development of Stability-Indicating Methods
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For this compound, a stability-indicating HPLC or UPLC method must be able to separate the intact compound from its degradation products and any process-related impurities. The development of such a method is crucial for determining the shelf-life and storage conditions of the compound. The specificity of the SIAM is demonstrated through forced degradation studies, where the method's ability to resolve the main peak from all degradation product peaks is confirmed.
Exploration of Research Applications of 2,6 Difluoro 4 Hydroxybenzohydrazide and Its Derivatives
Investigation as Molecular Scaffolds in Material Science Research
The rigid, yet interactive, nature of the 2,6-difluoro-4-hydroxybenzoyl group serves as an excellent building block for constructing ordered molecular assemblies. The fluorine atoms can participate in halogen bonding, while the hydroxyl and hydrazide groups are prime candidates for strong hydrogen bonding, guiding the self-assembly into predictable supramolecular structures.
Mechanically responsive molecular crystals are materials capable of undergoing macroscopic mechanical motion—such as bending, twisting, or jumping—in response to external stimuli like light or heat. acs.org The design of such materials often relies on inducing significant strain within the crystal lattice through a chemical or physical transformation. acs.org While direct research on 2,6-Difluoro-4-hydroxybenzohydrazide in this specific application is not widely documented, its derivatives, particularly those that can undergo photochemical reactions like photoisomerization or [2+2] cycloaddition, are promising candidates.
The key is that the molecular transformation must translate into a cooperative, anisotropic change in the crystal's unit cell dimensions. The difluorobenzohydrazide scaffold could be functionalized with photoactive groups. Upon irradiation, the resulting change in molecular shape could introduce the necessary lattice strain to induce a mechanical response. Mathematical models have been developed to predict the deformed shape of crystals based on the distribution of strain, which can guide the design of new mechanically active materials. acs.org
The self-assembly of molecules into well-defined, extended networks is a cornerstone of supramolecular chemistry. The structure of this compound is particularly well-suited for creating complex architectures. The hydrazide group (-CONHNH2) contains both hydrogen bond donors (N-H) and acceptors (C=O), while the phenolic hydroxyl group (-OH) is also a strong hydrogen bond donor.
Studies on analogous hydrazide-hydrazone structures reveal that intermolecular N—H⋯O and O—H⋯O hydrogen bonds are dominant forces in their crystal packing. nih.gov For instance, in the crystal structure of N′-(2,6-Dichlorobenzylidene)-2-hydroxybenzohydrazide, both inter- and intramolecular hydrogen bonds dictate the molecular conformation and packing. nih.gov Similarly, derivatives of 2,6-dicarboxy-4-hydroxypyridine utilize strong hydrogen bonds and π-π stacking interactions to build three-dimensional supramolecular frameworks. rsc.org The fluorine atoms on the this compound ring can also act as halogen bond acceptors, adding another layer of directional control to the assembly process, guiding the formation of specific, predictable crystal lattices.
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. rsc.org The predictable bonding patterns of the this compound scaffold make it a valuable component for this purpose. By systematically modifying the core structure and introducing other functional groups, it is possible to tune the resulting material's physical and chemical properties.
For example, coordination compounds formed with ligands like 2,6-dicarboxy-4-hydroxypyridine demonstrate how metal ions can be integrated with hydrogen bonding and π-π stacking to create robust 3D networks. rsc.org The hydrazide moiety of this compound can be condensed with various aldehydes or ketones to form hydrazones. These derivatives often exhibit different crystal packing and properties. The interplay between strong hydrogen bonds from the hydrazide and hydroxyl groups, potential halogen bonding from the fluorine atoms, and π-π stacking between the aromatic rings allows for the rational design of materials with specific electronic, optical, or porous properties.
Mechanistic Studies of Biological Interactions (Excluding Human Clinical Data and Safety/Dosage)
The structural motifs present in this compound and its derivatives are recognized pharmacophores in medicinal chemistry. The difluorophenyl group is common in enzyme inhibitors, and the hydrazide-hydrazone linkage is found in a wide array of biologically active compounds. jocpr.com
Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for the development of therapeutics for type 2 diabetes and obesity. nih.govmdpi.com Inhibition of PTP1B enhances insulin sensitivity. researchgate.net While many PTP1B inhibitors mimic the phosphotyrosine substrate, they often suffer from poor cell permeability. researchgate.net Therefore, research has focused on non-catalytic (allosteric) site inhibitors and other diverse chemical scaffolds. researchgate.netmdpi.com Hydrazide-containing compounds have been explored in this context. Although specific data for this compound is limited, related benzamide (B126) and hydrazide structures are known to interact with the enzyme. nih.gov For example, a study on thiazolidine-2,4-dione derivatives identified a reversible, noncompetitive inhibitor of PTP1B with an IC50 value as low as 0.41 µM. mdpi.com
Laccase: Laccases are copper-containing oxidoreductase enzymes found in fungi, bacteria, and plants, which play roles in lignin (B12514952) degradation and pigmentation. nih.gov Laccase inhibitors can function as antifungal agents or insecticides. nih.gov Diflubenzuron, a compound containing a 2,6-difluorobenzamide (B103285) moiety, is a known laccase inhibitor that binds within a hydrophobic pocket near the T1 copper site of the enzyme. nih.gov Hydrazide-hydrazone derivatives of 4-hydroxybenzoic acid have also shown potent inhibitory activity against laccase from phytopathogenic fungi. mdpi.com
Acetylcholinesterase (AChE): AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Its inhibition is a major strategy for treating the symptoms of Alzheimer's disease. nih.govnih.gov Numerous hydrazide and hydrazone derivatives have been synthesized and evaluated as AChE inhibitors. nih.gov For instance, indene-hydrazide conjugates have shown potent AChE inhibition, with one derivative displaying an IC50 of 13.86 µM. nih.gov The design strategy often involves creating molecules that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net
Table 1: Examples of Enzyme Inhibition by Related Hydrazide and Benzamide Derivatives
| Derivative Class | Target Enzyme | Key Finding | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Indene-hydrazide conjugate | Acetylcholinesterase (AChE) | Potent inhibition | 13.86 µM | nih.gov |
| Thiazolidine-2,4-dione derivative | PTP1B | Reversible, noncompetitive inhibition | 0.41 µM | mdpi.com |
| 4-Hydroxybenzohydrazone | Fungal Laccase | High mycelium inhibition | >70% at 50 µg/mL | mdpi.com |
| 2,6-Disubstituted pyridazinone | Acetylcholinesterase (AChE) | Dual binding to CAS and PAS | - | researchgate.net |
The hydrazide functional group is a component of several antimicrobial agents. jocpr.com Research into the mechanisms of action for derivatives of this compound has focused on specific bacterial enzyme targets and interactions with macromolecules.
Targeting D-alanine-D-alanine ligase (Ddl): Ddl is an essential enzyme in bacterial cell wall biosynthesis, catalyzing the formation of the D-alanyl-D-alanine dipeptide. nih.gov Its inhibition prevents bacterial growth, making it an attractive antibiotic target. nih.gov The enzyme belongs to the ATP-grasp superfamily. nih.gov While many inhibitors target the substrate binding site, others have been developed to compete with ATP. nih.gov For example, 6-arylpyrido[2,3-d]pyrimidines have been identified as ATP-competitive inhibitors of Ddl. nih.gov The 2,6-difluorobenzamide scaffold, structurally related to the title compound, is known to target another crucial cell division protein, FtsZ. nih.govresearchgate.net FtsZ is a prokaryotic homolog of tubulin, and its inhibition disrupts the formation of the Z-ring, which is critical for bacterial cytokinesis. nih.govnih.gov This suggests that difluorinated benzoyl derivatives can interfere with fundamental bacterial replication processes.
DNA/Protein Interaction in In Vitro Models: The interaction between small molecules and DNA or proteins is a fundamental mechanism for many therapeutic agents. nih.govnih.gov Small molecules can bind to DNA grooves or intercalate between base pairs, interfering with replication and transcription. They can also bind to proteins, altering their conformation and function. nih.gov The planar aromatic rings of this compound derivatives allow for potential π-π stacking interactions with DNA bases or aromatic amino acid residues in proteins. rsc.org The hydrogen bonding capacity of the hydrazide and hydroxyl groups can further stabilize these complexes. nih.gov While direct studies on this compound are scarce, the general principles of how hydrazide derivatives exert antimicrobial effects often involve such macromolecular interactions, leading to the inhibition of essential cellular processes. jocpr.com For example, some antimicrobial compounds function by upregulating genes that respond to cell envelope stress, indicating a mechanism that targets the bacterial membrane. researchgate.net
Molecular Mechanism of Antiproliferative Action in Cell Line Models
A comprehensive review of available scientific literature reveals a notable absence of specific research into the molecular mechanism of the antiproliferative action of this compound. There are no published studies detailing its potential interaction with heat shock proteins such as Hsp70 and Hsp90, nor is there data on its capacity for DNA intercalation.
While the broader class of benzohydrazide (B10538) derivatives has been a subject of interest in cancer research, with various analogues showing antiproliferative effects through diverse mechanisms, these findings cannot be directly extrapolated to this compound. For instance, studies on other structurally related compounds, such as derivatives of 2,4-dihydroxybenzoic acid and dihydropyrazole-carbohydrazide, have shown antiproliferative activities, but the specific molecular targets and mechanisms were distinct and not linked to this compound. mdpi.commdpi.com One study focusing on 2,6-difluorobenzamide analogues as inhibitors of the FtsZ protein found that replacing the amide group with a benzohydrazide resulted in a loss of activity, though this is a different biological target and mechanism than Hsp70/Hsp90 interaction or DNA intercalation. pensoft.net
Due to the lack of specific experimental data, no data table on the antiproliferative action of this compound can be generated at this time.
Antioxidant Mechanism Studies
Currently, there are no specific studies in the scientific literature that investigate the antioxidant mechanisms of this compound. Detailed analyses to determine its potential to act as an antioxidant via mechanisms such as Hydrogen Atom Transfer (HAT), Single-Electron Transfer (SET), or Proton Loss Electron Transfer (PLET) have not been reported for this particular compound.
The antioxidant properties of phenolic compounds, including some hydrazide derivatives, are well-documented, and their activity is generally attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom or an electron to neutralize free radicals. nih.govnih.gov Theoretical and experimental studies have been conducted on various other hydrazide-hydrazones and hydroxybenzoic acids, elucidating their radical-scavenging capabilities. nih.govnih.gov However, the influence of the 2,6-difluoro substitution pattern on the phenolic ring of 4-hydroxybenzohydrazide on these specific antioxidant mechanisms remains uninvestigated.
As there is no available research data, a data table summarizing the antioxidant mechanisms for this compound cannot be provided.
Role as Reagents or Catalytic Components in Organic Transformations
The utility of this compound as a reagent or a catalytic component in organic transformations is not documented in the current body of scientific literature. Hydrazides, as a class of compounds, are valuable intermediates in organic synthesis, often used for the preparation of a wide range of heterocyclic compounds and as precursors for hydrazones. researchgate.net The synthesis of related precursors, such as 2,6-difluoro-4-hydroxybenzonitrile (B48942), has been described, indicating the accessibility of the core chemical scaffold. mdpi.com
However, there are no specific examples or methods reported where this compound itself is employed as a starting material, reagent, or catalyst to facilitate specific organic reactions. Its potential applications in this context remain an unexplored area of chemical research.
Future Research Directions and Emerging Applications
The lack of specific research on this compound across various domains highlights numerous opportunities for future investigation. Based on the known biological activities of structurally related fluorinated compounds and benzohydrazide derivatives, several potential research avenues can be proposed.
Future Research Directions:
Antiproliferative and Anticancer Studies: Given that many hydrazide-hydrazone derivatives exhibit cytotoxic effects against various cancer cell lines, a primary avenue for future research would be to screen this compound for antiproliferative activity. nih.gov Should activity be found, subsequent mechanistic studies could explore interactions with targets like heat shock proteins (Hsp70/Hsp90), DNA, or other pathways relevant to cancer cell survival. nih.gov
Antioxidant Capacity Evaluation: A fundamental investigation into the antioxidant potential of this compound is warranted. In vitro assays such as DPPH and ABTS could provide initial data on its radical-scavenging abilities. nih.govnih.gov Subsequent mechanistic studies could then elucidate whether it operates via HAT, SET, or other antioxidant pathways, and computational DFT studies could model its electronic properties. nih.gov
Antimicrobial Screening: The benzohydrazide moiety is present in a number of compounds with antibacterial and antifungal properties. nih.gov Therefore, screening this compound and its derivatives against a panel of pathogenic bacteria and fungi could uncover new potential therapeutic agents. The fluorine atoms may enhance metabolic stability or binding affinity, potentially leading to improved activity.
Enzyme Inhibition Assays: Hydrazide derivatives have been identified as inhibitors of various enzymes, including laccase and cholinesterases. researchgate.netnih.gov Future work could explore the inhibitory potential of this compound against a range of enzymes implicated in disease, which could open doors to new therapeutic applications.
Synthetic Chemistry Applications: The potential of this compound as a building block in organic synthesis is entirely unexplored. Research could focus on using it as a precursor for the synthesis of novel heterocyclic compounds, coordination complexes, or polymers, potentially leading to new materials with unique properties.
Emerging Applications:
Based on the outcomes of the suggested research, emerging applications could span medicinal chemistry, agrochemicals, and materials science. If potent biological activity is discovered, the compound could serve as a lead structure for the development of new drugs or plant protection agents. nih.gov Its use in synthesis could lead to novel functional materials. At present, however, any discussion of emerging applications remains speculative pending foundational research.
Q & A
Q. What are the recommended synthetic routes for 2,6-Difluoro-4-hydroxybenzohydrazide, and how can reaction conditions be optimized?
The synthesis of hydrazide derivatives typically involves condensation reactions between aldehydes and hydrazines. For example, a reflux method using absolute ethanol and glacial acetic acid as a catalyst (similar to the protocol in ) can be adapted. Key parameters include reaction time (4–6 hours), stoichiometric ratios (1:1 aldehyde to hydrazine), and post-reaction solvent removal under reduced pressure. Crystallization from ethanol or methanol is recommended for purification . Optimization may involve varying temperature (80–100°C) and catalyst concentration (e.g., 5–10 drops of glacial acetic acid) to improve yield and purity.
Q. How can the purity and structural integrity of this compound be validated?
Purity assessment requires HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, using acetonitrile/water (70:30 v/v) as the mobile phase . Structural confirmation involves:
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch).
- NMR : H NMR should show a singlet for the aromatic protons (δ 6.8–7.2 ppm) and a broad peak for the hydrazide NH (δ 8.5–9.5 ppm). F NMR will confirm fluorine substitution patterns (δ -110 to -120 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ corresponding to the molecular formula C₇H₅F₂N₂O₂ (exact mass: 201.03 g/mol) .
Q. What are the primary safety considerations when handling this compound?
While specific safety data for this compound are limited, structurally related fluorinated benzohydrazides (e.g., 2,6-Difluorobenzamide) are classified as industrial-use chemicals with potential irritant properties. Recommended precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Conducting reactions in a fume hood to avoid inhalation.
- Proper disposal via halogenated waste protocols . Acute toxicity studies should be performed using OECD guidelines (e.g., acute oral toxicity in rodents) to establish safety profiles .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological activity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize the molecular geometry and predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial enolase or fungal cytochrome P450) may reveal binding affinities. For example, fluorine atoms enhance electronegativity, potentially improving interactions with hydrophobic enzyme pockets . Correlate these results with in vitro assays (MIC tests for antimicrobial activity) to validate predictions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Conflicting NMR or IR data may arise from tautomerism (keto-enol forms) or impurities. Solutions include:
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Design a stability study using forced degradation:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor decomposition via HPLC.
- pH Stability : Incubate in buffers (pH 1–13) and analyze degradation products (e.g., hydrolysis to 2,6-difluoro-4-hydroxybenzoic acid) .
- Photostability : Expose to UV light (320–400 nm) and assess changes using UV-Vis spectroscopy.
Q. What methodologies assess the compound’s potential as a metalloligand in coordination chemistry?
React this compound with transition metals (e.g., VO²⁺, Cu²⁺) in ethanol/water. Characterize complexes via:
- Molar Conductivity : Confirm electrolytic nature (e.g., 1:2 metal-ligand ratio).
- Spectroscopic Analysis : UV-Vis for d-d transitions (e.g., λmax ~450 nm for VO²⁺ complexes) and EPR for paramagnetic species .
- Single-Crystal X-ray Diffraction : Resolve coordination geometry (e.g., octahedral vs. square planar) .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to statistically evaluate factors like temperature, solvent polarity, and catalyst loading.
- Biological Assays : Follow CLSI guidelines for antimicrobial testing; report MIC (Minimum Inhibitory Concentration) values in μg/mL .
- Data Validation : Employ triplicate measurements and statistical tools (e.g., ANOVA for reproducibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
